molecular formula C17H20N2O B11178237 3-(dimethylamino)-N-(2-ethylphenyl)benzamide

3-(dimethylamino)-N-(2-ethylphenyl)benzamide

Cat. No.: B11178237
M. Wt: 268.35 g/mol
InChI Key: UBDOPJUNNFJRPB-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(2-ethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to the benzene ring, along with an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(2-ethylphenyl)benzamide typically involves the reaction of 3-(dimethylamino)benzoic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3-(dimethylamino)-N-(2-ethylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-N-(2-methylphenyl)benzamide
  • 3-(dimethylamino)-N-(2-propylphenyl)benzamide
  • 3-(dimethylamino)-N-(2-isopropylphenyl)benzamide

Uniqueness

3-(dimethylamino)-N-(2-ethylphenyl)benzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can result in distinct properties compared to its analogs.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-(dimethylamino)-N-(2-ethylphenyl)benzamide

InChI

InChI=1S/C17H20N2O/c1-4-13-8-5-6-11-16(13)18-17(20)14-9-7-10-15(12-14)19(2)3/h5-12H,4H2,1-3H3,(H,18,20)

InChI Key

UBDOPJUNNFJRPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N(C)C

Origin of Product

United States

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